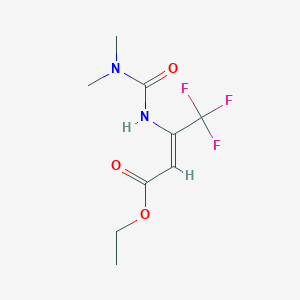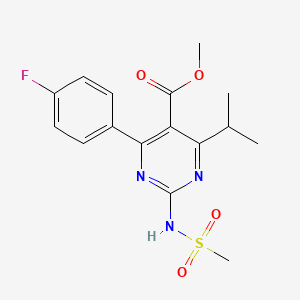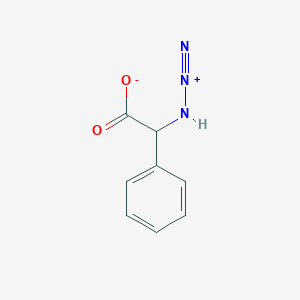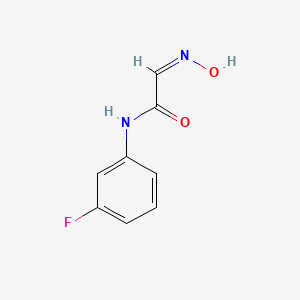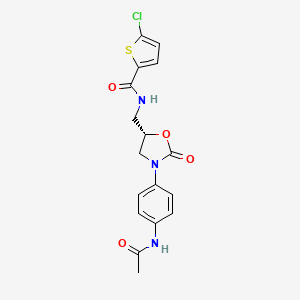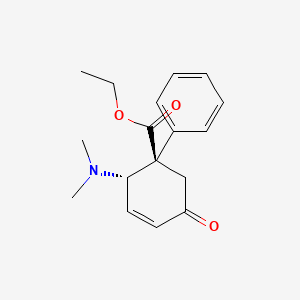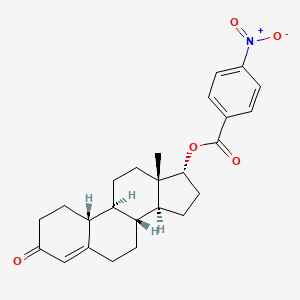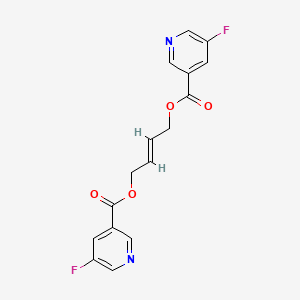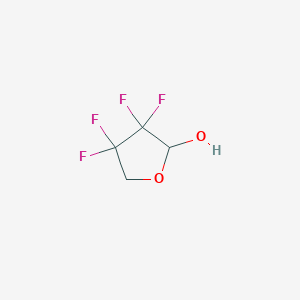
Anhydrocannabisativine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anhydrocannabisativine is a spermidine alkaloid derived from the Cannabis sativa plant. It is a 13-membered cyclic compound where the polyamine spermidine is attached via its terminal nitrogen atoms to the β-position and to the carboxyl carbon of a C14-fatty acid . This compound was first isolated from the ethanol extracts of the leaves and roots of a Mexican variant of Cannabis sativa .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anhydrocannabisativine involves the extraction of the compound from the leaves and roots of Cannabis sativa using ethanol. The extract is then subjected to partitioning and chromatography to isolate the alkaloid . The structure of this compound is determined by spectral analysis and semisynthesis .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the extraction and isolation process used in laboratory settings can be scaled up for industrial purposes. This would involve large-scale ethanol extraction, followed by partitioning and chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: Anhydrocannabisativine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Anhydrocannabisativine has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of spermidine alkaloids.
Biology: Research on this compound helps in understanding the metabolic pathways of Cannabis sativa.
Mechanism of Action
The mechanism of action of anhydrocannabisativine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Cannabisativine: Another spermidine alkaloid from Cannabis sativa, similar in structure but with different functional groups.
Cannabistilbene I and II: Non-cannabinoid compounds from Cannabis sativa with therapeutic potential.
Uniqueness: Anhydrocannabisativine is unique due to its specific cyclic structure and the presence of spermidine. This makes it distinct from other alkaloids and non-cannabinoid compounds in Cannabis sativa .
Properties
Molecular Formula |
C21H37N3O2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
17-(2-oxoheptyl)-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one |
InChI |
InChI=1S/C21H37N3O2/c1-2-3-4-11-20(25)16-18-9-7-10-19-17-21(26)23-14-6-5-12-22-13-8-15-24(18)19/h7,9,18-19,22H,2-6,8,10-17H2,1H3,(H,23,26) |
InChI Key |
RKTWGMYTKBSCLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CC1C=CCC2N1CCCNCCCCNC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione](/img/structure/B13421598.png)

